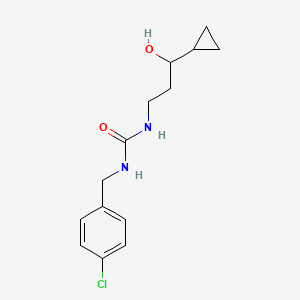

1-(4-Chlorobenzyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Urea derivatives, including compounds like "1-(4-Chlorobenzyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea," are of significant interest in various scientific fields due to their diverse chemical and physical properties. These compounds are synthesized through various chemical reactions, characterized by their unique molecular structures, and analyzed for their potential applications based on their chemical and physical properties.

Synthesis Analysis

The synthesis of urea derivatives typically involves nucleophilic substitution reactions, electrophilic reactions, and sometimes oxidation processes. For instance, Deng et al. (2022) described the synthesis of a related urea derivative through a two-step substitution and one-step oxidation process, characterized by NMR, FT-IR, MS, and X-ray diffraction techniques (Deng et al., 2022).

Molecular Structure Analysis

The molecular structure of urea derivatives is often elucidated using single-crystal X-ray diffraction and optimized by DFT studies. The structure is crucial for understanding the compound's reactivity and physical properties. Deng et al. (2022) provided insights into the molecular structure of a similar compound, comparing DFT-optimized structures with experimental data to reveal structural features and physicochemical properties (Deng et al., 2022).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including complexation-induced unfolding and cyclopropanation, affecting their properties and applications. Corbin et al. (2001) explored the conformational studies of heterocyclic ureas, highlighting their unfolding to form hydrogen-bonded complexes (Corbin et al., 2001).

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interactions

- Crystal Structure Analysis : The compound, being a urea fungicide, displays specific crystallographic characteristics. In one study, the cyclopentyl ring adopts an envelope conformation with notable dihedral angles between the central cyclopentyl ring and adjacent chlorobenzyl and phenyl rings. This structural information is vital for understanding the compound's interactions at the molecular level (Kang et al., 2015).

Chemical Reactions and Properties

- Hydrogen Bonding and Complex Formation : Research indicates that heterocyclic ureas, including compounds similar to the one , can form multiply hydrogen-bonded complexes. This property is crucial for their potential use in chemical syntheses and self-assembly applications (Corbin et al., 2001).

- Facile Carbamoylation of Nucleophiles : Hindered trisubstituted ureas, like the compound , demonstrate remarkable reactivity under neutral conditions, making them valuable in synthetic chemistry for the preparation of various amine derivatives (Hutchby et al., 2009).

Synthesis and Modification

- Cyclization Reactions : Ureas obtained from specific precursor chemicals can cyclize to form substituted pyrimidinediones, indicating potential pathways for synthesizing structurally related compounds (Deck & Papadopoulos, 2000).

- Preparation of Hydroxyethyl-substituted Ureas : Studies have synthesized polymethylene-bridged hydroxyethyl-substituted bis-ureas, showcasing the diversity in urea derivatives' synthesis (Ignat’ev et al., 2015).

Applications in Other Fields

- Antimicrobial Properties : Urea derivatives, including those structurally related to the compound , have been evaluated for their antimicrobial properties, suggesting potential applications in this area (Singh et al., 2015).

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(3-cyclopropyl-3-hydroxypropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c15-12-5-1-10(2-6-12)9-17-14(19)16-8-7-13(18)11-3-4-11/h1-2,5-6,11,13,18H,3-4,7-9H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVQEYPSHFGTRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)NCC2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485881.png)

![3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione](/img/structure/B2485882.png)

![4-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485883.png)

![2-Oxaspiro[4.5]decan-3-ylmethanesulfonyl chloride](/img/structure/B2485884.png)

![4,5,6-Trichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one](/img/structure/B2485885.png)